1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol
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Overview
Description
1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two long alkyl chains attached to a central glycerol backbone, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol typically involves the reaction of glycerol with 3,7,11,15-tetramethylhexadecanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological membranes and lipid bilayers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and distribution of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}ethane
- 1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}butane
Uniqueness
1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol stands out due to its specific glycerol backbone, which provides unique chemical and physical properties. Its ability to integrate into lipid bilayers and affect membrane dynamics makes it particularly valuable in biological and medical research.
Properties
CAS No. |
189301-41-5 |
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Molecular Formula |
C43H88O3 |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
1,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-2-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-33-43(44)34-46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41?,42?,43?/m1/s1 |
InChI Key |
IUIJIMKVPABOGF-RZYBXOIBSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)CCOCC(COCCC(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COCCC(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
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